![molecular formula C19H22N2O6S B7704124 N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide](/img/structure/B7704124.png)
N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide, also known as BMS-986205, is a small molecule inhibitor of the TYK2 enzyme. TYK2 plays a key role in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are involved in the immune response, and their dysregulation has been linked to several autoimmune diseases. Therefore, TYK2 inhibitors, such as BMS-986205, have potential therapeutic applications in the treatment of autoimmune disorders.
作用機序
N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide inhibits the kinase activity of TYK2, which is a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, which leads to the suppression of the immune response.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the production of several cytokines, including IL-12, IL-23, and type I interferons. These cytokines are involved in the immune response, and their dysregulation has been linked to several autoimmune diseases. Therefore, this compound has potential therapeutic applications in the treatment of autoimmune disorders.
実験室実験の利点と制限
One advantage of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide is its specificity for TYK2. This specificity may reduce the risk of off-target effects and improve the safety profile of the drug. However, one limitation of this compound is its low solubility in water, which may make it difficult to administer in vivo.
将来の方向性
Several future directions for research on N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide can be identified. One area of investigation could be the potential of this compound in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of investigation could be the development of more soluble formulations of this compound to improve its in vivo administration. Additionally, further studies could investigate the safety and efficacy of this compound in clinical trials.
合成法
The synthesis of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide has been described in a patent application by Bristol-Myers Squibb. The method involves the reaction of 4-aminobenzenesulfonamide with 2-bromoethyl morpholine, followed by reaction with ethyl 2-oxo-2-(2-(butan-2-ylamino)ethoxy)acetate. The resulting product is then treated with trifluoroacetic acid to remove the protecting groups and yield this compound.
科学的研究の応用
Several studies have investigated the potential of N-(butan-2-yl)-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzene-1-sulfonamide as a therapeutic agent for autoimmune diseases. In a preclinical study, this compound was shown to inhibit the production of IL-12 and IL-23 in human peripheral blood mononuclear cells. In a mouse model of psoriasis, this compound was found to reduce skin inflammation and improve skin pathology. In a mouse model of lupus, this compound was shown to reduce disease severity and prolong survival.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[4-(butan-2-ylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-3-13(2)21-28(23,24)16-7-5-15(6-8-16)25-11-19(22)20-14-4-9-17-18(10-14)27-12-26-17/h4-10,13,21H,3,11-12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJNBHGQTMHYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

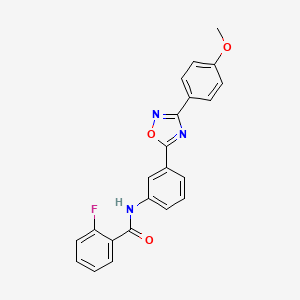
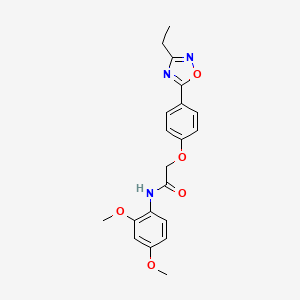
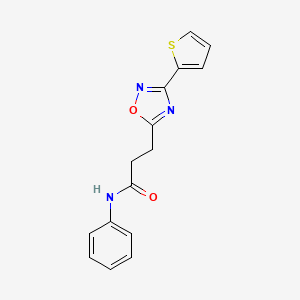
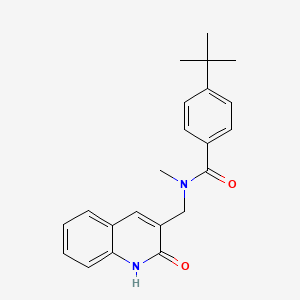
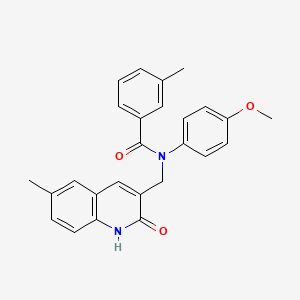
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7704060.png)
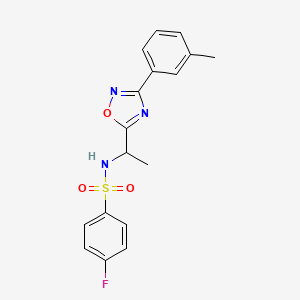

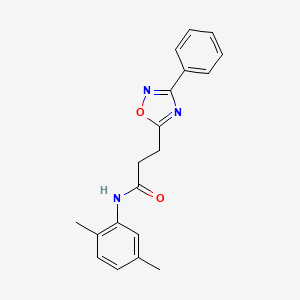
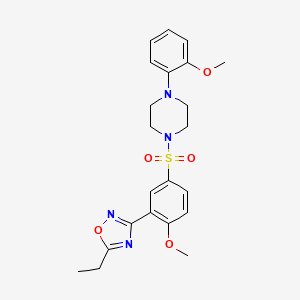
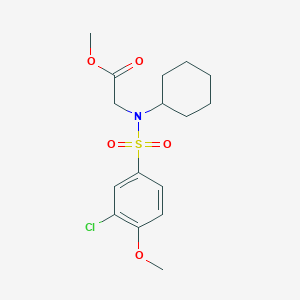


![5-((1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7704132.png)